molecular formula C15H14BrNO B1651957 3-Bromo-4-oxo-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-3,1'-cyclopentane) CAS No. 136819-65-3

3-Bromo-4-oxo-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-3,1'-cyclopentane)

Cat. No.: B1651957
CAS No.: 136819-65-3
M. Wt: 304.18 g/mol
InChI Key: JTAXEYUUGYEEJS-UHFFFAOYSA-N
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Description

3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor naphthalene derivative, followed by cyclization and nitrile formation under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 3’-Bromo-4’-oxo-3’,4’-dihydro-1’h-spiro[cyclopentane-1,2’-naphthalene]-3’-carbonitrile include:

    6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Shares the bromine and oxo functional groups but differs in the core structure.

    4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Lacks the bromine atom and has a different core structure.

    1,2,3,4-Tetrahydronaphthalene:

Properties

CAS No.

136819-65-3

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

2-bromo-1-oxospiro[4H-naphthalene-3,1'-cyclopentane]-2-carbonitrile

InChI

InChI=1S/C15H14BrNO/c16-15(10-17)13(18)12-6-2-1-5-11(12)9-14(15)7-3-4-8-14/h1-2,5-6H,3-4,7-9H2

InChI Key

JTAXEYUUGYEEJS-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC3=CC=CC=C3C(=O)C2(C#N)Br

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C(=O)C2(C#N)Br

Origin of Product

United States

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